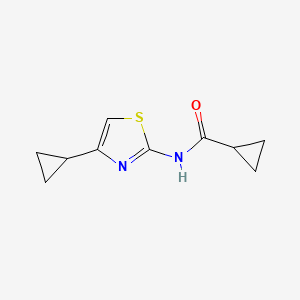
N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide (NCTC) is a cyclic amide derived from cyclopropane and thiazole. It is a small molecule that has been the subject of numerous scientific studies due to its potential applications in a variety of fields. NCTC has been studied for its ability to act as a pharmaceutical agent, as a catalyst for chemical reactions, and as a building block for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazole derivatives have been found to have antimicrobial properties. For example, sulfathiazole, a thiazole derivative, is used as an antimicrobial drug .
Antiretroviral Applications
Thiazole derivatives have also been used in the treatment of HIV/AIDS. Ritonavir, a thiazole derivative, is used as an antiretroviral drug .
Antifungal Applications
Thiazole derivatives have been found to have antifungal properties. Abafungin is a thiazole derivative that is used as an antifungal drug .
Anticancer Applications
Thiazole derivatives have been found to have anticancer properties. Tiazofurin is a thiazole derivative that is used in cancer treatment .
Anti-inflammatory Applications
Thiazole derivatives have been found to have anti-inflammatory properties. Meloxicam is a thiazole derivative that is used as an anti-inflammatory drug .
Antidiabetic Applications
Thiazole derivatives have been found to have antidiabetic properties .
Anti-Alzheimer Applications
Thiazole derivatives have been found to have anti-Alzheimer properties .
Antihypertensive Applications
Thiazole derivatives have been found to have antihypertensive properties .
Propiedades
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-9(7-3-4-7)12-10-11-8(5-14-10)6-1-2-6/h5-7H,1-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCRRRQYKLDPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-6-[(4-ethylphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576284.png)
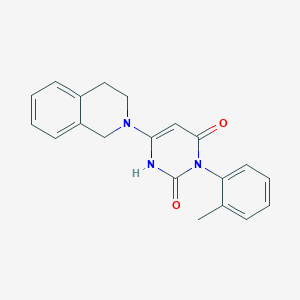
![3-cyclohexyl-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576310.png)
![2-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B6576323.png)
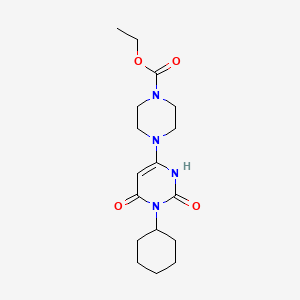
![ethyl 4-{2-[({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B6576331.png)
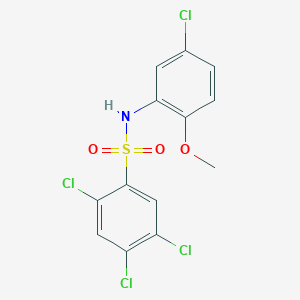
![3-benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576341.png)
![2-[(2-methyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6576348.png)
![10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B6576353.png)
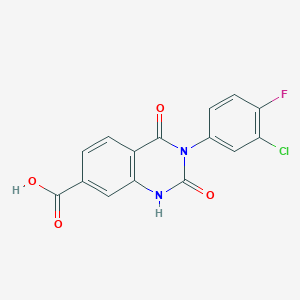
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576375.png)
![2-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6576380.png)
![1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B6576381.png)